Calcium nitrate tetrahydrate

Description

Properties

CAS No. |

13477-34-4 |

|---|---|

Molecular Formula |

CaH3NO4 |

Molecular Weight |

121.11 g/mol |

IUPAC Name |

calcium;dinitrate;tetrahydrate |

InChI |

InChI=1S/Ca.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI Key |

REOSNDLPOJLUGP-UHFFFAOYSA-N |

SMILES |

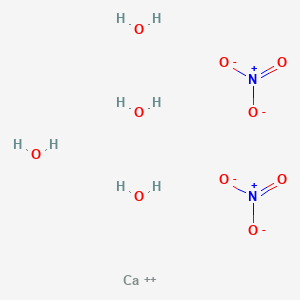

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ca+2] |

Canonical SMILES |

[N+](=O)(O)[O-].O.[Ca] |

Pictograms |

Oxidizer; Corrosive; Irritant; Health Hazard |

Synonyms |

calcium nitrate calcium nitrate tetrahydrate |

Origin of Product |

United States |

Foundational & Exploratory

Calcium nitrate tetrahydrate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure of Calcium Nitrate Tetrahydrate

This guide provides a comprehensive analysis of the crystal structure of this compound, Ca(NO₃)₂·4H₂O, tailored for researchers, scientists, and professionals in drug development. It covers crystallographic data, experimental methodologies, and visual representations of the structural arrangement and analytical workflow.

Crystal Structure and Properties

This compound is a colorless, hygroscopic solid that crystallizes in the monoclinic system. The structure is characterized by the presence of Ca₂(H₂O)₈(NO₃)₄ dimers, which are interconnected through a network of hydrogen bonds.

Crystallographic Data

The crystallographic parameters for this compound have been determined by X-ray diffraction. The unit cell dimensions and other key data are summarized in the table below.

| Parameter | Value | Unit |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/n | - |

| a | 11.168 | Å |

| b | 8.534 | Å |

| c | 7.278 | Å |

| β | 99.62 | ° |

| Volume | 684.0 | ų |

| Z | 4 | - |

| Density (calculated) | 1.896 | g/cm³ |

Atomic Coordinates

The following table lists the fractional atomic coordinates for the asymmetric unit of this compound.

| Atom | x | y | z |

| Ca | 0.2234 | 0.0487 | 0.2845 |

| O(1) | 0.388 | 0.188 | 0.246 |

| O(2) | 0.058 | 0.188 | 0.227 |

| O(3) | 0.223 | 0.188 | 0.548 |

| O(4) | 0.223 | -0.103 | 0.021 |

| N(1) | 0.449 | 0.438 | 0.267 |

| O(11) | 0.388 | 0.530 | 0.200 |

| O(12) | 0.449 | 0.438 | 0.420 |

| O(13) | 0.510 | 0.346 | 0.200 |

| N(2) | 0.000 | 0.438 | 0.248 |

| O(21) | 0.062 | 0.530 | 0.181 |

| O(22) | 0.000 | 0.438 | 0.401 |

| O(23) | -0.062 | 0.346 | 0.181 |

Selected Bond Lengths and Angles

The coordination geometry around the calcium ion and the internal geometry of the nitrate and water molecules are defined by the following bond lengths and angles.

| Bond | Length (Å) | Angle | Value (˚) |

| Ca-O(1) | 2.45 | O(1)-Ca-O(2) | 88.5 |

| Ca-O(2) | 2.46 | O(1)-Ca-O(3) | 89.2 |

| Ca-O(3) | 2.43 | O(2)-Ca-O(4) | 91.3 |

| Ca-O(4) | 2.48 | N(1)-O(11) | 1.25 |

| Ca-O(11) | 2.55 | O(11)-N(1)-O(12) | 120.1 |

| Ca-O(21) | 2.54 | O(11)-N(1)-O(13) | 119.8 |

| N-O (avg) | 1.25 | O(12)-N(1)-O(13) | 120.1 |

Hydrogen Bonding

Hydrogen bonds play a crucial role in stabilizing the crystal structure. The water molecules act as hydrogen bond donors, while the oxygen atoms of the nitrate groups and other water molecules act as acceptors.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (˚) |

| O(1)-H···O(12) | 0.96 | 1.82 | 2.78 | 175 |

| O(2)-H···O(13) | 0.95 | 1.85 | 2.80 | 176 |

| O(3)-H···O(22) | 0.96 | 1.80 | 2.76 | 178 |

| O(4)-H···O(23) | 0.95 | 1.83 | 2.78 | 174 |

Experimental Protocols

The determination of the crystal structure of this compound is typically achieved through single-crystal X-ray diffraction.

Crystal Growth

Single crystals of this compound can be grown by slow evaporation of a saturated aqueous solution at room temperature. High-purity calcium nitrate is dissolved in deionized water, and the solution is filtered to remove any insoluble impurities. The crystallizing dish is then covered with a perforated film to allow for slow evaporation over several days.

Data Collection

A suitable single crystal is selected and mounted on a goniometer head. The data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant temperature, typically 293 K, during data collection. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

Visualizations

Coordination Environment of Calcium

The following diagram illustrates the coordination environment of the calcium ion in this compound.

Caption: Coordination sphere of the Ca²⁺ ion.

Experimental Workflow for Crystal Structure Determination

The logical flow of an experiment to determine the crystal structure is depicted below.

Caption: Experimental workflow for structure determination.

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Nitrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O, is a versatile inorganic salt with significant applications across various scientific and industrial domains, including in drug development as a source of calcium ions and as a component in various formulations. This technical guide provides a comprehensive overview of its core physical and chemical properties. Quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the determination of key properties are provided to ensure reproducibility. Furthermore, logical relationships and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the compound's behavior.

Physical Properties

This compound is a colorless, crystalline solid that is highly soluble in water.[1] It is known for its hygroscopic nature, readily absorbing moisture from the atmosphere.[1][2] The dissolution of this compound in water is a notably endothermic process, leading to its use in cooling applications.[3]

Data Presentation: Physical Properties

| Property | Value | Units |

| Molar Mass | 236.15[3][4][5][6] | g/mol |

| Melting Point | 42.7[3][4] | °C |

| Boiling Point | 132 (decomposes)[3][5][6][7] | °C |

| Density | 1.82 - 1.896[3][5][6] | g/cm³ |

| Crystal System | Monoclinic[3] | - |

| Appearance | White, crystalline solid[1][4] | - |

Solubility Data

The solubility of this compound in water increases significantly with temperature.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 105[3] |

| 20 | 129[3][4] |

| 100 | 363[3] |

Chemical Properties

This compound is a strong oxidizing agent.[6] Its aqueous solutions are slightly acidic.

Data Presentation: Chemical Properties

| Property | Value |

| pH of 5% aqueous solution | 5.0 - 7.0[8][9] |

| Hygroscopicity | Highly hygroscopic[1][2] |

| Reactivity | Strong oxidizer[6] |

Thermal Decomposition

Upon heating, this compound undergoes a multi-step decomposition. It first melts and then progressively loses its four water molecules.[10][11] The anhydrous calcium nitrate subsequently decomposes at higher temperatures to yield calcium oxide, nitrogen dioxide, and oxygen.[3]

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of this compound.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (42.7°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range represents the melting point.

Determination of Density (Liquid Displacement Method)

Objective: To determine the density of this compound crystals.

Materials:

-

This compound crystals

-

A liquid in which the salt is insoluble (e.g., a saturated solution of calcium nitrate or a non-polar solvent like hexane)

-

Graduated cylinder

-

Analytical balance

Procedure:

-

Weigh a sample of this compound crystals using an analytical balance and record the mass (m).

-

Pour a known volume of the chosen liquid into a graduated cylinder and record the initial volume (V₁).

-

Carefully add the weighed crystals to the graduated cylinder, ensuring no liquid splashes out.

-

Record the new volume of the liquid with the submerged crystals (V₂).

-

The volume of the crystals is the difference between the final and initial volumes (V = V₂ - V₁).

-

Calculate the density (ρ) using the formula: ρ = m / V.

Assay by Complexometric Titration

Objective: To determine the purity of this compound.[3]

Materials:

-

This compound sample (approx. 0.90 g)

-

Deionized water

-

0.1 M EDTA (ethylenediaminetetraacetic acid) standard solution

-

10% Sodium hydroxide solution

-

Hydroxynaphthol blue indicator

-

250 mL beaker

-

50 mL burette

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh approximately 0.90 g of the this compound sample and record the exact weight.

-

Transfer the sample to a 250 mL beaker and dissolve it in 150 mL of deionized water.

-

While stirring, add approximately 30 mL of 0.1 M EDTA solution from a burette.

-

Adjust the pH of the solution to above 12 using the 10% sodium hydroxide solution.

-

Add about 300 mg of hydroxynaphthol blue indicator to the solution.

-

Continue the titration with the 0.1 M EDTA solution until the color changes to a distinct blue endpoint.

-

Record the total volume of EDTA solution used.

-

Calculate the percentage purity of Ca(NO₃)₂·4H₂O. One milliliter of 0.1 M EDTA is equivalent to 0.02362 g of Ca(NO₃)₂·4H₂O.[3]

Mandatory Visualizations

Thermal Decomposition Pathway

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow for Complexometric Titration

Caption: Workflow for the assay of this compound by complexometric titration.

References

- 1. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 2. Nitrate test - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. kbcc.cuny.edu [kbcc.cuny.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wyomingapchemistry.weebly.com [wyomingapchemistry.weebly.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Solubility of Calcium Nitrate Tetrahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of calcium nitrate tetrahydrate in various organic solvents, a critical parameter in pharmaceutical sciences and chemical synthesis. Understanding the solubility of this compound is essential for designing effective drug delivery systems, optimizing reaction conditions, and developing robust purification processes. This document compiles quantitative solubility data, outlines detailed experimental methodologies for solubility determination, and presents a visual representation of a general experimental workflow.

Quantitative Solubility Data

The solubility of this compound in selected organic solvents has been determined across various temperatures. The following table summarizes the available quantitative data, providing a clear comparison of solubility in different media.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 10 | 134 |

| 40 | 144 | |

| 60 | 158 | |

| Ethanol | 15 | 14 |

| 20 | 51.4 | |

| 40 | 62.9 | |

| Acetone | 20 | 1.68 |

Note: this compound is also described as being freely soluble in methanol and acetone, and soluble in ethanol[1][2]. One source indicates it is insoluble in ethanol, which contradicts other findings[2]. It is almost insoluble in concentrated nitric acid and insoluble in esters, ethers, hydrocarbons, and haloalkanes[3].

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound in organic solvents is crucial for its application in various fields. The most common and reliable methods are the isothermal equilibrium method and the gravimetric method.

Isothermal Equilibrium Method

This method involves establishing a state of equilibrium between the solid solute and the solvent at a constant temperature.

Apparatus and Materials:

-

Jacketed glass vessel with a stirrer

-

Thermostatic bath

-

Calibrated thermometer

-

Analytical balance

-

Filtration apparatus (e.g., syringe with a membrane filter)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis tools)

-

This compound (of known purity)

-

Organic solvent (of analytical grade)

Procedure:

-

Preparation: An excess amount of this compound is added to a known mass or volume of the organic solvent in the jacketed glass vessel.

-

Equilibration: The mixture is continuously stirred at a constant temperature, maintained by the thermostatic bath. The system is allowed to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Sampling: Once equilibrium is reached, stirring is stopped to allow the undissolved solid to settle. A sample of the supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe to the same temperature as the solution to avoid precipitation. The sample is immediately filtered through a membrane filter compatible with the organic solvent.

-

Analysis: The concentration of this compound in the filtered saturated solution is determined using a validated analytical method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a non-volatile solute in a volatile solvent.

Apparatus and Materials:

-

Conical flask or sealed container

-

Shaker or magnetic stirrer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Evaporating dish

-

Drying oven

-

Filtration apparatus

Procedure:

-

Saturation: A saturated solution is prepared by adding an excess of this compound to the organic solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is achieved.

-

Filtration: A known mass of the clear, saturated supernatant is carefully transferred to a pre-weighed evaporating dish.

-

Evaporation: The organic solvent is evaporated from the dish at a controlled temperature. For volatile organic solvents, this can be done at room temperature in a fume hood or at a slightly elevated temperature in a drying oven, ensuring the temperature is well below the decomposition temperature of this compound.

-

Drying: The residue in the evaporating dish is dried to a constant weight in a drying oven at an appropriate temperature (e.g., 60-80°C) to remove any residual solvent without decomposing the hydrate.

-

Calculation: The mass of the dried residue (this compound) is determined. The solubility is then calculated as the mass of the solute per mass of the solvent.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal equilibrium method.

Caption: A generalized workflow for determining the solubility of a solid in a liquid.

Applications in Drug Development

The solubility of excipients like this compound in organic solvents is a critical consideration in various stages of drug development:

-

Formulation Development: In the preparation of amorphous solid dispersions or nano-suspensions, organic solvents are often used to dissolve both the active pharmaceutical ingredient (API) and the excipient. Knowledge of the excipient's solubility is essential for solvent selection and process optimization.

-

Purification: During the synthesis of APIs, calcium nitrate may be used as a reagent or may be present as an impurity. Understanding its solubility in different organic solvents is key to developing effective crystallization and purification protocols to remove it.

-

Analytical Method Development: The solubility of a compound dictates the choice of solvent for creating stock solutions and standards for various analytical techniques, such as HPLC and mass spectrometry.

This guide provides foundational knowledge on the solubility of this compound in organic solvents, offering valuable data and methodologies for researchers and professionals in the pharmaceutical and chemical industries.

References

The Thermal Decomposition of Calcium Nitrate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O. The information presented herein is synthesized from various scientific studies, offering a detailed analysis of the decomposition mechanism, intermediate products, and final residues. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who utilize or study this compound.

Introduction

This compound is a highly hygroscopic inorganic salt with wide applications in various fields, including as a fertilizer, in wastewater treatment, and as a component in concrete admixtures.[1] Its thermal behavior is of critical importance for its storage, handling, and application in processes that involve elevated temperatures. The decomposition of this compound is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt.

The Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct stages, which have been elucidated using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).

The overall decomposition can be summarized in two major phases:

-

Dehydration: The sequential removal of the four water molecules of hydration.

-

Decomposition of Anhydrous Calcium Nitrate: The breakdown of the anhydrous salt into solid and gaseous products.

The process begins with the melting of the hydrated salt at approximately 42.7 °C.[1] This is followed by a stepwise dehydration process. Finally, the anhydrous calcium nitrate decomposes at higher temperatures to yield calcium oxide, nitrogen dioxide, and oxygen.[1][2][3]

Visualization of the Decomposition Pathway

The following diagram illustrates the sequential steps involved in the thermal decomposition of this compound.

References

The Hygroscopic Nature of Calcium Nitrate Tetrahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O, is a colorless, crystalline solid widely utilized in various scientific and industrial applications, from fertilizers to concrete admixtures.[1][2] A defining characteristic of this compound is its pronounced hygroscopic nature—the ability to readily absorb moisture from the atmosphere.[3][4][5] This property, while beneficial in some contexts, presents significant challenges in experimental settings, impacting sample integrity, stoichiometry, and the reproducibility of results. This guide provides a comprehensive technical overview of the hygroscopic behavior of this compound, detailing its physicochemical properties, the quantitative aspects of its water absorption, and standardized protocols for its handling and analysis.

Physicochemical Properties

Calcium nitrate exists in both anhydrous and various hydrated forms, with the tetrahydrate being common.[1] The anhydrous form readily absorbs atmospheric moisture to form the tetrahydrate.[1] Understanding its fundamental properties is critical to appreciating its hygroscopic behavior.

| Property | Value | Reference |

| Chemical Formula | Ca(NO₃)₂·4H₂O | [1] |

| Molar Mass | 236.15 g/mol | [1] |

| Appearance | Colorless, hygroscopic solid | [1][5] |

| Melting Point | 42.7 °C (108.9 °F) | [1] |

| Density | 1.896 g/cm³ | [1] |

| Solubility in Water | 1290 g/L (at 20 °C) | [1] |

Hygroscopic Behavior and Deliquescence

Hygroscopicity is the phenomenon of attracting and holding water molecules from the surrounding environment.[6] Materials like this compound that are particularly effective at this can undergo deliquescence , where they absorb so much atmospheric moisture that they dissolve into a liquid solution.[6] This process is initiated at a specific ambient humidity known as the Critical Relative Humidity (CRH) or Deliquescence Relative Humidity (DRH).[7][8]

Below the DRH, the salt remains in its solid crystalline state. At or above the DRH, a rapid uptake of water occurs until a saturated solution is formed.[7] This behavior is highly dependent on temperature, with the DRH generally decreasing as temperature increases.[7][9] For calcium nitrate, this transition occurs at relatively common atmospheric conditions, making it particularly susceptible to degradation if not handled correctly.[2]

Quantitative Data: Deliquescence Relative Humidity (DRH)

The DRH is a critical parameter for determining the appropriate storage and handling conditions for this compound. The values vary significantly with temperature.

| Temperature | Deliquescence Relative Humidity (DRH) | Reference |

| 15 °C (59 °F) | 55.9% | [9] |

| 20 °C (68 °F) | 55.4% | [9] |

| 25 °C (77 °F) | 50.5% | [9] |

| 30 °C (86 °F) | 46.7% | [7][9] |

This data indicates that in a typical laboratory environment (20-25 °C), this compound will begin to deliquesce if the relative humidity exceeds approximately 50-55%.

Impact of Hygroscopicity in Experimental Contexts

The hygroscopic nature of this compound can introduce significant errors and inconsistencies in research and development.

-

Inaccurate Weighing: Absorption of atmospheric water leads to a continuous increase in mass, making it difficult to accurately weigh a precise amount of the dry compound.

-

Altered Concentration: When preparing solutions, unaccounted-for water content in the solid will lead to lower-than-calculated final concentrations.

-

Physical State Changes: The material can become damp, cakey, or transform entirely into a slurry, which complicates handling, transfer, and uniform mixing.[2][6]

-

Chemical Degradation: The presence of absorbed water can potentially alter the chemical properties of the substance or promote unwanted reactions with other components in a mixture.[3]

-

Compromised Experimental Integrity: In controlled experiments, particularly in drug formulation or material science, unintended water can act as a plasticizer, alter dissolution rates, or affect crystal structure, leading to non-reproducible results.

Experimental Protocols

Protocol for Determining Hygroscopicity using a Vapor Sorption Analyzer (VSA)

This method measures the change in mass of a sample as it is exposed to a controlled, stepwise increase in relative humidity at a constant temperature.

Objective: To determine the Deliquescence Relative Humidity (DRH) of a sample.

Apparatus:

-

Vapor Sorption Analyzer (VSA) or Dynamic Vapor Sorption (DVS) instrument

-

Microbalance (integrated into VSA)

-

Sample pan

-

Nitrogen gas source (for dry air)

-

Deionized water reservoir (for humidified air)

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-15 mg) onto the sample pan.

-

Drying Stage: Set the instrument to a constant temperature (e.g., 25 °C) and expose the sample to a stream of dry nitrogen (0% RH) until the mass stabilizes. This establishes the initial dry mass of the sample.

-

Sorption Isotherm:

-

Program the instrument to increase the relative humidity in discrete steps (e.g., 10% increments from 0% to 90% RH).

-

At each RH step, the instrument will hold the humidity constant until the sample mass reaches equilibrium (i.e., the rate of mass change is below a set threshold).

-

The mass uptake at each step is continuously recorded.

-

-

Data Analysis:

-

Plot the percentage change in mass ((m - m₀)/m₀ * 100) against the relative humidity.

-

The DRH is identified as the RH value at which a sharp, significant increase in mass is observed, indicating the phase transition from solid to a saturated aqueous solution.[8]

-

Protocol for Handling and Storage of Hygroscopic Materials

Adherence to strict handling protocols is essential to maintain the integrity of this compound.

Objective: To minimize moisture absorption during storage and experimental use.

Materials:

-

Airtight primary containers (e.g., screw-cap jars with liners)[3]

-

Secondary containment (e.g., heat-sealable foil bags or zip-top bags)[10]

-

Glove box or dry box with an inert atmosphere (for highly sensitive applications)[4]

-

Parafilm or sealing tape[10]

Storage Protocol:

-

Primary Container: Ensure the compound is stored in its original, tightly sealed container immediately after receipt.[3] If the original container is compromised, transfer to a new, dry, airtight container.

-

Seal Enhancement: For long-term storage or frequently accessed containers, wrap the lid/closure with parafilm to improve the seal.[10]

-

Secondary Containment: Place the sealed primary container inside a secondary container, such as a heat-sealable foil bag or a heavy-duty zip-top bag.[10]

-

Desiccant: Add desiccant pouches into the secondary container before sealing.[10] This will absorb any moisture that permeates the outer bag or was present in the headspace.

-

Environment: Store the entire package in a cool, dry location away from direct sunlight and temperature fluctuations.[3]

Handling Protocol:

-

Minimize Exposure: Only open the container when ready to use the material.[3] Minimize the time the container is open to the atmosphere.

-

Controlled Environment: If possible, handle the material in a low-humidity environment, such as a glove box or a room with controlled humidity.

-

Rapid Weighing: Weigh the required amount of material as quickly as possible to reduce moisture uptake during the process.[3]

-

Resealing: Immediately and securely reseal the primary container after dispensing the material.[3] Check that the parafilm seal is intact or replace it.

-

No Return: Never return unused material to the stock bottle to prevent contamination of the entire batch.

Factors Influencing Hygroscopic Behavior

Several interconnected factors determine the rate and extent of moisture absorption. Understanding these relationships is key to mitigating the associated experimental challenges.

Conclusion

The hygroscopic and deliquescent properties of this compound are fundamental characteristics that must be carefully managed in any scientific or research setting. Failure to control for moisture absorption can lead to significant errors in measurement, altered chemical behavior, and a lack of experimental reproducibility. By understanding the quantitative relationship between relative humidity and temperature (the DRH), and by implementing rigorous storage and handling protocols, researchers can ensure the integrity of their materials and the validity of their experimental outcomes.

References

- 1. Calcium nitrate - Wikipedia [en.wikipedia.org]

- 2. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]

- 3. tutorchase.com [tutorchase.com]

- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 5. Calcium nitrate | Ca(NO3)2 | CID 24963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hygroscopy - Wikipedia [en.wikipedia.org]

- 7. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Water of Crystallization in Calcium Nitrate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O, is a compound where the four molecules of water of crystallization are not mere passengers but integral components that dictate its physicochemical properties and, consequently, its functionality in diverse applications. From influencing its crystal structure and thermal stability to governing its hygroscopicity and utility as a phase change material, the water of hydration is fundamental. This technical guide provides an in-depth exploration of the multifaceted role of this crystalline water, offering insights into the material's behavior and performance. The document summarizes key quantitative data, outlines experimental protocols for its characterization, and presents visual representations of its structural and thermal properties to support researchers, scientists, and professionals in drug development in harnessing the unique attributes of this hydrated salt.

Introduction

Water of crystallization refers to the fixed number of water molecules that are chemically bound within the crystal lattice of a compound.[1][2] These water molecules are not to be confused with adsorbed moisture; they occupy specific sites in the crystal structure and are crucial for maintaining its stability and defining its properties.[1] In this compound, the four water molecules play a pivotal role, influencing its crystal structure, melting point, solubility, and thermal decomposition pathway.[3][4] Understanding the function of this hydration is critical for its application in fields ranging from agriculture and construction to advanced materials and pharmaceuticals.[5][6][7]

This guide delves into the core aspects of the water of crystallization in this compound, providing a technical overview for professionals who utilize or study this compound.

Physicochemical Properties and the Influence of Hydration

The presence of four water molecules in the crystal lattice of this compound significantly alters its properties compared to its anhydrous counterpart. This is evident in its molecular weight, density, and thermal behavior.

| Property | This compound (Ca(NO₃)₂·4H₂O) | Anhydrous Calcium Nitrate (Ca(NO₃)₂) |

| Molecular Weight | 236.15 g/mol [8][9] | 164.09 g/mol |

| Appearance | Colorless, hygroscopic crystals[10] | White to light gray granular solid[10] |

| Crystal System | Monoclinic[11] | Cubic |

| Density | ~1.82 - 1.90 g/cm³[2][8] | 2.504 g/cm³ |

| Melting Point | ~42.7 - 44 °C (decomposes)[8] | 561 °C |

| Solubility in Water | Highly soluble (1212 g/L at 20 °C for anhydrous)[12] | Highly soluble |

Table 1: Comparison of Physicochemical Properties of Hydrated and Anhydrous Calcium Nitrate.

The lower melting point of the tetrahydrate is a direct consequence of the energy required to disrupt the crystal lattice, which includes the hydrogen bonds involving the water molecules. This property is exploited in its use as a phase change material for thermal energy storage.[13]

The Role of Water in Crystal Structure

The four water molecules in this compound are integral to its monoclinic crystal structure. X-ray diffraction studies have revealed that these water molecules are not passively trapped but are actively involved in the coordination sphere of the calcium ion and participate in a network of hydrogen bonds. This intricate arrangement stabilizes the overall crystal lattice.

The structure consists of Ca(H₂O)₄²⁺ cations and NO₃⁻ anions, where the water molecules are directly coordinated to the calcium ion. This hydration shell is crucial for the stability of the crystalline solid. The loss of these water molecules upon heating leads to the collapse of the original crystal structure.[14]

Thermal Decomposition: A Stepwise Dehydration Process

The thermal decomposition of this compound is a multi-step process initiated by the loss of its water of crystallization. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that the dehydration does not occur in a single step but rather in a sequential manner.

The process typically proceeds as follows:

-

Melting: The tetrahydrate melts at approximately 42.7-50°C.[3][13]

-

Stepwise Dehydration: The four water molecules are released in distinct stages at increasing temperatures. One study indicates the release of 1/4, 1/2, and 1/4 of the water molecules in the temperature ranges of 50–150 °C, 160–180 °C, and 190–220 °C, respectively.[3][13] Another study suggests a two-step dehydration to the anhydrous form between approximately 30°C and 202°C.[12]

-

Decomposition of Anhydrous Salt: Following complete dehydration, the resulting anhydrous calcium nitrate melts at around 550-561°C and subsequently decomposes at higher temperatures (starting at 500°C) to calcium oxide (CaO), nitrogen dioxide (NO₂), and oxygen (O₂).[3][4]

| Temperature Range (°C) | Event | Mass Loss |

| ~42.7 - 50 | Melting of Tetrahydrate | - |

| 50 - 220 | Stepwise Dehydration to Anhydrous Ca(NO₃)₂ | Loss of 4 H₂O molecules |

| ~550 - 561 | Melting of Anhydrous Ca(NO₃)₂ | - |

| >500 | Decomposition of Anhydrous Ca(NO₃)₂ | Release of NO₂ and O₂ |

Table 2: Thermal Decomposition Events for this compound.

Hygroscopicity and the Role of Water

This compound is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][12] This property is directly linked to the affinity of the calcium and nitrate ions for water molecules. The deliquescence relative humidity (DRH) is the relative humidity at which a substance begins to absorb enough atmospheric moisture to dissolve and form a solution. For this compound, the DRH has been measured to be around 50.5% at 25°C. This high hygroscopicity necessitates careful storage in dry conditions to prevent caking and degradation.[12]

Applications Influenced by Water of Crystallization

The presence and behavior of the water of crystallization are central to several key applications of this compound.

-

Phase Change Materials (PCMs): With a melting point in the range of 42.7-44°C, this compound is a promising PCM for low-temperature thermal energy storage.[13][15] The latent heat of fusion, which is the energy absorbed during melting, is a critical parameter for this application.

| Enthalpy of Fusion (ΔH_fus) | Melting Point (T_m) | Reference |

| 36.6 ± 0.2 kJ/mol | 317.1 ± 0.3 K (43.95 °C) | [13] |

| 31.2 cal/g (~147 J/g) | - | [16] |

Table 3: Reported Enthalpy of Fusion for this compound.

-

Drug Development and Formulation: In pharmaceutical sciences, the hydration state of an active pharmaceutical ingredient (API) or excipient can significantly impact its stability, solubility, and bioavailability.[15] While direct applications of this compound in drug delivery are not widespread, its properties as a hydrated salt provide a model for understanding the behavior of more complex pharmaceutical hydrates. The controlled release of water upon heating can be a factor in some formulation processes.

Experimental Protocols for Characterization

A suite of analytical techniques is employed to characterize this compound and elucidate the role of its water of crystallization.

Thermal Analysis (TGA/DSC)

-

Objective: To determine the thermal stability, dehydration temperatures, and enthalpy changes associated with phase transitions.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) is placed in an alumina or platinum crucible.[5]

-

The sample is heated from ambient temperature to a desired final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[5]

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions.[5]

-

The TGA curve records the mass loss as a function of temperature, identifying dehydration and decomposition steps.

-

The DSC curve measures the heat flow, indicating endothermic events (melting, dehydration) and exothermic events (decomposition).

-

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phase and determine the crystal structure.

-

Methodology:

-

A powdered sample is uniformly spread on a sample holder.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation, λ = 1.5406 Å).[11]

-

The diffraction pattern is recorded over a range of 2θ angles.

-

The resulting diffractogram, with its characteristic peaks, is compared to standard patterns from databases (e.g., JCPDS-ICDD) to confirm the identity of the tetrahydrate.

-

For detailed structural analysis, single-crystal XRD is employed.

-

Spectroscopic Analysis (FTIR and Raman)

-

Objective: To investigate the vibrational modes of the nitrate ion and the water molecules, providing insights into bonding and the local chemical environment.

-

Methodology:

-

FTIR Spectroscopy: Spectra are often recorded using an Attenuated Total Reflectance (ATR) accessory for solid samples. The infrared spectrum reveals characteristic absorption bands for the O-H stretching and bending modes of the water of crystallization and the vibrational modes of the nitrate group.[17]

-

Raman Spectroscopy: A laser (e.g., 532 nm or 785 nm) is focused on the sample, and the scattered light is collected.[1] Raman spectroscopy is particularly sensitive to the symmetric stretching mode of the nitrate ion, which can be affected by its interaction with the calcium ion and surrounding water molecules.[18]

-

Hygroscopicity Testing

-

Objective: To quantify the moisture sorption characteristics of the material.

-

Methodology:

-

Dynamic Vapor Sorption (DVS): A sample is placed in a controlled humidity chamber on a microbalance. The relative humidity is systematically varied, and the change in sample mass is recorded over time until equilibrium is reached at each humidity level.[] This generates a moisture sorption isotherm.

-

Saturated Salt Solutions: Samples are placed in desiccators containing saturated solutions of various salts, which maintain a constant relative humidity, to determine moisture uptake under static conditions.

-

Conclusion

The four molecules of water of crystallization in this compound are fundamental to its identity and functionality. They are not merely present but are structurally integral, defining the compound's crystalline form, thermal behavior, and interaction with atmospheric moisture. A thorough understanding of the role of this hydration, gained through techniques such as thermal analysis, X-ray diffraction, and spectroscopy, is essential for leveraging the unique properties of this compound in its diverse applications, from industrial processes to its potential use in advanced materials and as a model system in pharmaceutical science. For professionals in these fields, appreciating the profound impact of this "simple" component is key to predictable and optimized performance.

References

- 1. mdpi.com [mdpi.com]

- 2. webbook.nist.gov [webbook.nist.gov]

- 3. Thermal decomposition paths of this compound and calcium nitrite | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. CAS 13477-34-4: this compound | CymitQuimica [cymitquimica.com]

- 7. americanelements.com [americanelements.com]

- 8. researchgate.net [researchgate.net]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

- 10. rigaku.com [rigaku.com]

- 11. datapdf.com [datapdf.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. asu.elsevierpure.com [asu.elsevierpure.com]

- 15. Approach to the determination of hydrate form conversions of drug compounds and solid dosage forms by near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 17. Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Raman and Infrared Spectral Studies of Aqueous Calcium Nitrate Solutions | Semantic Scholar [semanticscholar.org]

Calcium Nitrate Tetrahydrate: A Technical Guide for Modulating In Vitro Calcium Ion Concentration in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of calcium nitrate tetrahydrate as a reliable and cost-effective source of calcium ions for in vitro research, particularly in the fields of cell biology, pharmacology, and drug discovery. Its high solubility and complete dissociation in aqueous solutions make it an excellent choice for precisely modulating extracellular calcium concentrations to study a wide range of calcium-dependent cellular processes.

Physicochemical Properties of this compound

This compound, with the chemical formula Ca(NO₃)₂·4H₂O, is a colorless, crystalline solid.[1] It is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] Its high solubility in water is a key characteristic that makes it particularly suitable for preparing aqueous solutions with well-defined calcium ion concentrations.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | Ca(NO₃)₂·4H₂O | [1] |

| Molecular Weight | 236.15 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Solubility in Water | 1290 g/L at 20 °C | [3] |

| Melting Point | Approximately 42 °C | [1] |

| Density | 1.86 g/cm³ | [1] |

Preparation of this compound Solutions

The high purity and stability of commercially available this compound allow for the straightforward preparation of standard and working solutions.

Preparation of a 1 Molar (M) Stock Solution

A 1 M stock solution of this compound provides a convenient starting point for preparing a range of working concentrations.

Experimental Protocol:

-

Weighing: Accurately weigh 236.15 g of this compound (ACS reagent grade or higher).

-

Dissolution: Transfer the weighed solid to a 1 L volumetric flask. Add approximately 800 mL of deionized or distilled water.

-

Mixing: Agitate the solution until the solid is completely dissolved.

-

Volume Adjustment: Once dissolved, bring the solution to the 1 L mark with deionized or distilled water.

-

Storage: Store the solution in a well-sealed container at room temperature. Stock solutions are generally stable for several weeks.

Preparation of Working Solutions for Cell Culture

Working solutions for cell culture experiments typically require much lower concentrations of calcium. These can be prepared by diluting the 1 M stock solution in an appropriate physiological buffer or cell culture medium.

Example: Preparation of a 10 mM Calcium Working Solution

-

Calculation: To prepare 100 mL of a 10 mM working solution from a 1 M stock solution, use the formula M₁V₁ = M₂V₂. (1 M)(V₁) = (0.01 M)(100 mL) V₁ = 1 mL

-

Dilution: Add 1 mL of the 1 M this compound stock solution to 99 mL of the desired buffer or medium.

-

Sterilization: For cell culture applications, sterile filter the final working solution through a 0.22 µm filter.

Workflow for the preparation of this compound solutions.

Application in Modulating Extracellular Calcium and Studying Cellular Signaling

Changes in extracellular calcium concentration ([Ca²⁺]ₑ) can significantly impact a variety of cellular processes, including the activity of G-protein coupled receptors (GPCRs), ion channels, and intracellular signaling cascades.[4][5]

Investigating the Role of Extracellular Calcium in GPCR Signaling

Many GPCRs are modulated by extracellular calcium. By systematically varying the [Ca²⁺]ₑ using this compound, researchers can investigate the effects on receptor activation, downstream signaling, and drug efficacy.[4]

Experimental Protocol: Assessing the Impact of [Ca²⁺]ₑ on Agonist-Induced Intracellular Calcium Mobilization

-

Cell Culture: Plate cells expressing the GPCR of interest in a suitable multi-well plate and grow to the desired confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol. This allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]ᵢ).

-

Preparation of Assay Buffers: Prepare a series of assay buffers with varying concentrations of calcium, using this compound as the calcium source. These buffers should be iso-osmotic and buffered to a physiological pH.

-

Cell Treatment: Replace the culture medium with the different calcium-containing assay buffers and incubate for a short period to allow for equilibration.

-

Agonist Stimulation: Add the GPCR agonist to the wells and immediately begin measuring the fluorescence signal using a plate reader or fluorescence microscope.

-

Data Analysis: Analyze the fluorescence data to determine the kinetics and magnitude of the intracellular calcium response at different extracellular calcium concentrations.

Workflow for investigating the effect of extracellular calcium on GPCR signaling.

Calcium Signaling Pathways

Extracellular calcium can influence intracellular signaling through various mechanisms, including influx through ion channels and modulation of membrane receptors. A common pathway involves the activation of phospholipase C (PLC) by a GPCR, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and this depletion can, in turn, activate store-operated calcium channels in the plasma membrane, leading to calcium influx from the extracellular space.[6]

A representative calcium signaling pathway modulated by extracellular calcium.

Quantitative Data Summary

The following table summarizes key quantitative data related to the preparation and use of this compound solutions.

Table 2: Quantitative Data for Solution Preparation

| Parameter | Value | Reference(s) |

| Mass of Ca(NO₃)₂·4H₂O for 1 L of 1 M solution | 236.15 g | Calculated |

| Mass of Ca(NO₃)₂·4H₂O for 1 L of 10 mM solution | 2.3615 g | Calculated |

| Volume of 1 M stock for 100 mL of 10 mM solution | 1 mL | Calculated |

| Typical [Ca²⁺] in cell culture media | 1-2 mM | [7] |

Conclusion

This compound is a highly effective and practical source of calcium ions for a wide range of in vitro research applications. Its excellent solubility, high purity, and ease of use in preparing solutions of precise concentrations make it an invaluable tool for scientists and researchers investigating the intricate roles of calcium in cellular function and disease, and for professionals in the field of drug development exploring calcium-dependent therapeutic targets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Extracellular calcium alters calcium-sensing receptor network integrating intracellular calcium-signaling and related key pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPCR, Calcium, cAMP Pathways | Cell Signaling Technology [cellsignal.com]

- 7. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]

An In-depth Technical Guide to the Thermal Dehydration of Calcium Nitrate Tetrahydrate

This technical guide provides a comprehensive overview of the thermal dehydration of calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the thermal behavior of this hydrated salt. It covers the stepwise dehydration process under heating, presenting quantitative data, experimental protocols, and visual representations of the dehydration pathways.

Introduction

This compound is a highly hygroscopic solid that is widely used in various applications, including as a fertilizer, in wastewater treatment, and as a component in cement admixtures. Its thermal behavior is of significant interest, particularly the dehydration process, which involves the removal of its four molecules of water of crystallization. Understanding the temperatures and mechanisms of these dehydration steps is crucial for its handling, storage, and application in processes that involve heating.

Upon heating, this compound first melts in its own water of crystallization and subsequently undergoes a multi-step dehydration process before the anhydrous salt decomposes at much higher temperatures. The exact nature of these dehydration steps has been the subject of several studies, with some variations in the reported temperature ranges and the number of water molecules lost at each stage.

Dehydration Pathways and Mechanisms

The thermal dehydration of this compound is not a simple, single-step process. It involves the formation of lower hydrates as intermediates. However, there is some discrepancy in the literature regarding the precise stoichiometry of these intermediates and the temperature ranges over which they are stable.

One commonly reported pathway suggests a three-step dehydration process following the initial melting.[1][2][3] Another study proposes a two-step dehydration after melting.[3][4] A key point of contention is whether the dehydration occurs through distinct solid-state transformations of lower hydrates or through the evaporation of water from a saturated solution formed upon melting.[5]

Below are the proposed dehydration sequences:

-

Pathway A (Three-Step Dehydration): This pathway suggests the sequential loss of water molecules, forming distinct lower hydrates.

-

Pathway B (Two-Step Dehydration): This pathway proposes a different sequence of water loss.

-

Alternative View (Evaporation from Solution): This perspective argues that the stepwise nature observed in thermogravimetric analysis is due to physical processes like boiling and evaporation from the solution formed after incongruent melting, rather than the formation of stable intermediate hydrates.[5]

The following diagrams illustrate the proposed dehydration pathways.

Quantitative Data from Thermal Analysis

The dehydration of this compound is typically studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the quantitative data reported in the literature.

Table 1: Melting and Dehydration Temperatures

| Process | Temperature Range (°C) | Technique | Reference |

| Melting | ~50 | TG/DSC-FTIR, TG-MS | [1][2][3] |

| Melting | 44.0 ± 0.3 (317.1 ± 0.3 K) | DSC | [6] |

| Melting | 47 (320 K) | TG, DSC, SDTA, QMS | [3][4] |

| Dehydration Step 1 (loss of 1/4 H₂O) | 50 - 150 | TG/DSC-FTIR, TG-MS | [1][2][3] |

| Dehydration Step 2 (loss of 1/2 H₂O) | 160 - 180 | TG/DSC-FTIR, TG-MS | [1][2][3] |

| Dehydration Step 3 (loss of 1/4 H₂O) | 190 - 220 | TG/DSC-FTIR, TG-MS | [1][2][3] |

| Dehydration Step 1 (loss of 1/4 H₂O) | Starts > 29 (302 K) | TG, DSC, SDTA, QMS | [3][4] |

| Dehydration Step 2 (loss of 3/4 H₂O) | Continues up to ~202 (475 K) | TG, DSC, SDTA, QMS | [3][4] |

Table 2: Enthalpy of Fusion

| Enthalpy of Fusion (kJ mol⁻¹) | Melting Point (°C) | Technique | Reference |

| 36.6 ± 0.2 | 44.0 ± 0.3 (317.1 ± 0.3 K) | DSC | [6] |

Experimental Protocols

The following is a generalized experimental protocol for the thermal analysis of this compound based on methodologies cited in the literature.

Objective: To determine the dehydration steps and thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Materials and Equipment:

-

This compound (Ca(NO₃)₂·4H₂O)

-

TGA/DSC simultaneous thermal analyzer

-

Inert gas (e.g., nitrogen or argon) with a flow controller

-

Analytical balance

-

Aluminum or platinum crucibles

Experimental Workflow Diagram:

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean TGA/DSC crucible.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA/DSC analyzer.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Analysis Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature of approximately 300°C. This temperature is sufficient to observe the complete dehydration without inducing the decomposition of the anhydrous salt.

-

-

Data Analysis:

-

TGA Curve: Analyze the thermogravimetric curve (mass vs. temperature) to identify the distinct steps of mass loss. Determine the onset temperature and the percentage of mass loss for each step. Compare the experimental mass loss with the theoretical mass loss for the removal of specific numbers of water molecules.

-

DTG Curve: The derivative of the TGA curve (DTG) can be used to more accurately determine the temperatures of the maximum rates of mass loss for each dehydration step.

-

DSC Curve: Analyze the differential scanning calorimetry curve (heat flow vs. temperature) to identify endothermic and exothermic events. The melting of the hydrate and the subsequent dehydration steps will appear as endothermic peaks. The area under these peaks can be integrated to determine the enthalpy changes associated with these transitions.

-

Subsequent Decomposition of Anhydrous Calcium Nitrate

It is important to note that after the complete dehydration to anhydrous calcium nitrate (Ca(NO₃)₂), further heating to much higher temperatures will lead to its decomposition. Anhydrous calcium nitrate melts at approximately 550°C and subsequently decomposes into calcium oxide (CaO), nitrogen oxides (NO and NO₂), and oxygen (O₂).[1][2] The decomposition is generally observed in the range of 550-600°C.[1][2]

Conclusion

The thermal dehydration of this compound is a complex, multi-step process that is sensitive to experimental conditions. While the general sequence of melting followed by water loss is well-established, the precise nature of the intermediate hydrates and the temperature ranges for their formation can vary. The information and protocols provided in this guide offer a comprehensive basis for understanding and investigating the thermal behavior of this compound. For critical applications, it is recommended to perform thermal analysis under conditions that closely mimic the intended process environment.

References

An In-Depth Technical Guide to the Phase Transition of Calcium Nitrate Tetrahydrate Upon Heating

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) when subjected to heating. This information is critical for applications in various scientific and industrial fields, including its use as a phase change material for thermal energy storage, in the formulation of pharmaceuticals, and as a precursor in materials synthesis. This document details the sequential transformations, associated thermodynamic data, and the experimental protocols utilized for their characterization.

Summary of Thermal Events

Upon heating, this compound undergoes a series of distinct phase transitions, beginning with melting, followed by a multi-step dehydration process to form the anhydrous salt, and culminating in the decomposition of the anhydrous salt at higher temperatures. The exact temperatures and nature of the dehydration steps can vary depending on experimental conditions such as heating rate and atmospheric pressure.

Quantitative Data on Phase Transitions

The following tables summarize the key quantitative data associated with the thermal treatment of this compound.

Table 1: Melting and Decomposition Properties

| Property | Value | Unit |

| Melting Point of Tetrahydrate | 42.7 - 50 | °C |

| Enthalpy of Fusion of Tetrahydrate | 36.6 ± 0.2 | kJ/mol |

| Boiling Point of Tetrahydrate | ~132 (decomposes) | °C |

| Melting Point of Anhydrous Salt | ~550 - 561 | °C |

| Decomposition of Anhydrous Salt | > 500 | °C |

Table 2: Stepwise Dehydration of this compound

Two primary pathways for dehydration have been reported in the literature, likely influenced by differing experimental conditions.

Pathway A: Three-Step Dehydration [1]

| Dehydration Step | Temperature Range (°C) | Water Molecules Released | Intermediate Product |

| 1 | 50 - 150 | 1 (0.25 of total) | Ca(NO₃)₂·3H₂O |

| 2 | 160 - 180 | 2 (0.5 of total) | Ca(NO₃)₂·H₂O |

| 3 | 190 - 220 | 1 (0.25 of total) | Ca(NO₃)₂ |

Pathway B: Two-Step Dehydration [2]

| Dehydration Step | Temperature Range (°C) | Water Molecules Released | Intermediate Product |

| 1 | ~29 - 102 | 1 (0.25 of total) | Ca(NO₃)₂·3H₂O |

| 2 | 102 - 202 | 3 (0.75 of total) | Ca(NO₃)₂ |

Experimental Protocols

The characterization of the phase transitions of this compound is primarily conducted using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) for evolved gas analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with phase transitions (e.g., melting, dehydration).

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into an aluminum or platinum crucible. For dehydration studies, a pinhole in the lid allows for the escape of water vapor.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically 10 K/min, is applied.[3]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature that encompasses all expected transitions (e.g., up to 300°C for dehydration studies or higher for decomposition).

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent side reactions.

-

-

Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic peaks correspond to events such as melting and dehydration, and the area under the peak is integrated to determine the enthalpy change of the transition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of mass loss, corresponding to the release of water molecules during dehydration and gaseous products during decomposition.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A precisely weighed sample of this compound (typically 10-20 mg) is placed in a ceramic or platinum crucible.

-

Experimental Conditions:

-

Heating Rate: A controlled linear heating rate is applied, often in the range of 5-20 K/min.

-

Temperature Program: The sample is heated from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 700°C or higher).

-

Atmosphere: The experiment is typically run under a continuous flow of an inert gas like nitrogen or in air to study oxidative effects.

-

-

Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature. The number of water molecules lost in each step can be calculated from the stoichiometry of the dehydration reactions.

Coupled Techniques (TG-MS, TG-FTIR)

To identify the gaseous products evolved during heating, TGA is often coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR). The outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell, allowing for real-time analysis of the evolved gases. This is particularly useful for confirming the release of water during dehydration and identifying the gaseous products (NO₂, O₂) during the final decomposition.[1]

Visualizations

Logical Flow of Phase Transitions

The following diagram illustrates the sequential phase transitions of this compound upon heating.

Caption: Phase transition pathway of this compound upon heating.

Experimental Workflow for Thermal Analysis

The following diagram outlines a typical experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

References

A Technical Guide to ACS Grade Calcium Nitrate Tetrahydrate Purity

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides an in-depth analysis of the purity standards for American Chemical Society (ACS) grade calcium nitrate tetrahydrate, a compound widely used in various scientific applications. Adherence to these specifications ensures the reliability and reproducibility of experimental results.

Purity Specifications

ACS grade this compound must meet stringent purity requirements. The acceptable limits for the assay of this compound and its potential impurities are summarized in the table below. These specifications are compiled from various chemical suppliers and are in accordance with the standards set by the American Chemical Society.[1][2][3]

| Parameter | Specification |

| Assay [Ca(NO₃)₂·4H₂O] | 99.0 - 103.0%[1][2][3] |

| pH of a 5% Solution at 25°C | 5.0 - 7.0[1][2][3][4] |

| Insoluble Matter | ≤ 0.005%[1][2][3][4] |

| Chloride (Cl) | ≤ 0.005%[1][2][3] |

| Nitrite (NO₂) | ≤ 0.001%[1][3] |

| Sulfate (SO₄) | ≤ 0.002%[1][2][3] |

| Barium (Ba) | ≤ 0.005%[1][2][3] |

| Heavy Metals (as Pb) | ≤ 5 ppm[1][3] |

| Iron (Fe) | ≤ 5 ppm[1][3] |

| Magnesium (Mg) | ≤ 0.05%[1][2][3] |

| Potassium (K) | ≤ 0.005%[1][2][3] |

| Sodium (Na) | ≤ 0.01%[1][2][3] |

| Strontium (Sr) | ≤ 0.05%[1][2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the purity of ACS grade this compound.

Assay (by Complexometric Titration of Calcium)

This method determines the percentage of this compound in the sample.

-

Sample Preparation: Accurately weigh approximately 0.90 g of the sample, transfer it to a 250 mL beaker, and dissolve it in 150 mL of water.[5]

-

Titration Setup: While stirring, add about 30 mL of 0.1 M EDTA volumetric solution from a 50 mL burette.

-

pH Adjustment: Adjust the solution to a pH above 12 using a 10% sodium hydroxide reagent solution.[5]

-

Indicator Addition: Add approximately 300 mg of hydroxynaphthol blue indicator mixture.[5]

-

Titration: Continue the titration immediately with the 0.1 M EDTA solution until a blue color is observed.[5]

-

Calculation: One milliliter of 0.1 M EDTA is equivalent to 0.02362 g of Ca(NO₃)₂·4H₂O.[5]

pH of a 5% Solution

This test measures the acidity or alkalinity of a solution of the substance.

-

Solution Preparation: Prepare a 5% solution of the this compound in water.

-

Measurement: Measure the pH of the solution at 25°C using a calibrated pH meter. The pH should be within the range of 5.0 to 7.0.[1][2][3][4]

Determination of Insoluble Matter

This procedure quantifies any substances that do not dissolve in water.

-

Dissolution: Dissolve a pre-weighed amount of the sample in a specified volume of water.

-

Filtration: Filter the solution through a tared filtering crucible.

-

Drying and Weighing: Wash the residue, dry it at 105°C, and weigh it to determine the percentage of insoluble matter.

Chloride, Nitrite, and Sulfate Determination

These tests are typically performed using established analytical methods such as ion chromatography or specific colorimetric or turbidimetric tests as outlined in the ACS Reagent Chemicals monograph.

Determination of Metallic Impurities (Barium, Heavy Metals, Iron, Magnesium, Potassium, Sodium, Strontium)

The concentration of various metallic impurities is generally determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

Sample Stock Solution Preparation: Dissolve 4.0 g of the sample in 80 mL of water. Transfer this solution to a 100 mL volumetric flask and dilute to the mark with water. This results in a solution where 1 mL contains 0.04 g of the sample.[5]

-

Analysis: Analyze the prepared sample solution using ICP-OES against calibrated standards for each metal of interest.

Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of ACS grade this compound.

References

An In-depth Technical Guide to Calcium Nitrate Tetrahydrate (CAS: 13477-34-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium nitrate tetrahydrate, with the CAS number 13477-34-4, is an inorganic compound with the chemical formula Ca(NO₃)₂·4H₂O.[1][2] It presents as a white, crystalline solid that is highly soluble in water and hygroscopic, readily absorbing moisture from the air.[1][3] This compound serves as a versatile and critical raw material in numerous scientific and industrial applications. In the realm of research and drug development, its utility extends from a component in cell culture media to a precursor in the synthesis of advanced nanomaterials for biomedical applications.[4][5] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, relevant experimental protocols, and key applications.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | References |

| CAS Number | 13477-34-4 | [6] |

| Molecular Formula | Ca(NO₃)₂·4H₂O | [2] |

| Molecular Weight | 236.15 g/mol | [2][7] |

| Appearance | White, colorless deliquescent crystals | [1][6] |

| Melting Point | 42.7 - 45 °C (decomposes) | [7][8] |

| Boiling Point | 132 °C (decomposes) | |

| Density | 1.82 - 1.86 g/cm³ at 20 °C | [8][9] |

| Bulk Density | ~1000 kg/m ³ | [7][8] |

| Solubility in Water | 2710 g/L | [7][8] |

| pH (50 g/L solution at 25 °C) | 5.0 - 7.0 | [7][8] |

Table 2: Toxicological and Safety Data

| Parameter | Value | References |

| LD₅₀ (Oral, Rat) | 3900 mg/kg | [8][10] |

| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [11][12] |

| Precautionary Statements | P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [11][12] |

Key Applications in Research and Development

This compound is a valuable reagent in several advanced research areas:

-

Nanoparticle Synthesis: It is a commonly used calcium precursor in the sol-gel synthesis of bioactive glass nanoparticles and calcium phosphate nanoparticles.[5][13] These nanomaterials are under investigation for applications in bone tissue engineering, drug delivery, and as nanofertilizers.[14]

-

Cell Culture Media: As a source of calcium ions, it is a component in various plant and animal cell culture media, supporting cellular growth and physiological studies.[4][15]

-

Biomaterials and Regenerative Medicine: Its role in producing bioglass and hydroxyapatite highlights its importance in the development of scaffolds and coatings for bone regeneration.[2][8]

-

Concrete and Cement Chemistry: In materials science, it is studied as an accelerator for cement hydration, particularly in cold weather concreting, and as a corrosion inhibitor for steel reinforcement.[16]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of Bioactive Glass Nanoparticles (BGNs) via Sol-Gel Method

This protocol is adapted from methodologies described in the literature for the synthesis of BGNs.[17][18]

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

This compound (Ca(NO₃)₂·4H₂O)

-

Ammonium dibasic phosphate ((NH₄)₂HPO₄)

-

Deionized water

-

Ethanol

-

Ammonia solution

-

Citric acid

-

Polyethylene glycol (PEG)

Procedure:

-

Preparation of Precursor Solution:

-

Dissolve 7.639 g of this compound in 120 mL of deionized water in a beaker with magnetic stirring.[17]

-

In a separate container, prepare a solution of 9.167 g of TEOS in 60 mL of ethanol.[17]

-

Add the TEOS-ethanol solution to the calcium nitrate solution.

-

Adjust the pH of the mixture to 1-2 by adding citric acid and stir until a homogenous, transparent solution is obtained.[17]

-

-

Precipitation:

-

Prepare a 1500 mL solution of ammoniated deionized water containing 1.078 g of dissolved ammonium dibasic phosphate.[17]

-

Slowly drop the precursor solution into the ammoniated phosphate solution under vigorous stirring.

-

Maintain the pH of the reaction mixture at approximately 11 using ammonia solution throughout the addition.[17]

-

-

Aging and Washing:

-

Surfactant Addition and Storage:

-

Resuspend the final washed precipitate in 200 mL of a 2% PEG-water solution.[17]

-

-

Calcination (Optional):

-

To obtain a crystalline structure, the dried nanoparticles can be calcined at 700°C.[18]

-

Synthesis of Calcium Phosphate Nanoparticles via Chemical Precipitation

This protocol is a generalized procedure based on literature for the synthesis of calcium phosphate nanoparticles.[19]

Materials:

-

This compound (Ca(NO₃)₂·4H₂O)

-

Potassium phosphate dibasic anhydrous (K₂HPO₄)

-

Sodium citrate tribasic dihydrate

-

Sodium carbonate

-

Potassium nitrate (optional, for NPK doping)

-

Urea (optional, for NPK doping)

-

Ultrapure water

Procedure:

-

Solution Preparation:

-

Solution A: Prepare an aqueous solution containing 0.2 M this compound and 0.2 M sodium citrate tribasic dihydrate. For nitrogen-doped nanoparticles, urea can be added to this solution.[19]

-

Solution B: Prepare an aqueous solution containing 0.12 M potassium phosphate dibasic anhydrous and 0.1 M sodium carbonate. For NPK-doped nanoparticles, 0.2 M potassium nitrate can be added to this solution.[19]

-

-

Precipitation:

-

At a constant temperature of 37 °C, mix equal volumes of Solution A and Solution B under controlled stirring.[19]

-

-

Maturation and Collection:

-

Washing and Drying:

-

Wash the collected nanoparticles repeatedly with ultrapure water.

-

Freeze-dry the washed nanoparticles overnight under vacuum.[19]

-

Complexometric Titration for Calcium Content Assay

This protocol outlines the determination of calcium content in a sample of this compound using EDTA titration.[20]

Materials:

-

This compound sample

-

Ethylenediaminetetraacetic acid (EDTA) standard solution (e.g., 0.01 M)

-

Ammonium-ammonium chloride buffer (pH 10)

-

Calmagite or Eriochrome Black T indicator

-

Deionized water

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a volumetric flask to create a stock solution.

-

-

Titration Setup:

-

Pipette a precise aliquot (e.g., 10.00 mL) of the sample stock solution into a 250 mL Erlenmeyer flask.[20]

-

Add approximately 15 mL of the ammonium-ammonium chloride buffer solution.[20]

-

Add a few drops of the chosen indicator (e.g., 10 drops of Calmagite).[20]

-

Dilute the solution with deionized water to a total volume of 75-100 mL.[20]

-

-

Titration:

-

Titrate the sample solution with the standardized EDTA solution.

-

The endpoint is observed as a color change from wine-red to sky-blue.[20]

-

-

Calculation:

-

Repeat the titration for at least two more aliquots to ensure reproducibility.

-

Calculate the concentration of calcium in the original sample based on the volume of EDTA used and its known molarity.

-

Visualizations of Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving calcium nitrate.

References

- 1. edu.rsc.org [edu.rsc.org]

- 2. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

- 4. researchgate.net [researchgate.net]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Calcium signaling networks mediate nitrate sensing and responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Glass Nanoparticles for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Primary nitrate responses mediated by calcium signalling and diverse protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Nutrient Signaling by Nitrate and Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Calcium nitrate - Wikipedia [en.wikipedia.org]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. scispace.com [scispace.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. scribd.com [scribd.com]

- 20. diverdi.colostate.edu [diverdi.colostate.edu]

Advancing Biomedical Frontiers: Unveiling Novel Applications of Calcium Nitrate Tetrahydrate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals